molecular formula C6H12O5 B13820842 2-O-Methyl-D-arabinose CAS No. 39951-07-0

2-O-Methyl-D-arabinose

Cat. No.: B13820842
CAS No.: 39951-07-0
M. Wt: 164.16 g/mol
InChI Key: ALNDFFUAQIVVPG-HSUXUTPPSA-N
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Description

2-O-Methyl-D-arabinose is a methylated derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the second carbon of the arabinose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide (CH₃I) in the presence of a base such as silver oxide (Ag₂O). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the process generally involves the same principles as laboratory synthesis, with optimization for larger scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-O-Methyl-D-arabinose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Produces 2-O-Methyl-D-arabinonic acid.

    Reduction: Yields 2-O-Methyl-D-arabinitol.

    Substitution: Can form various derivatives depending on the substituent introduced.

Scientific Research Applications

2-O-Methyl-D-arabinose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    D-arabinose: The parent compound, lacking the methoxy group.

    2-O-Methyl-D-glucose: Another methylated sugar with similar properties but different biological activities.

    L-arabinose: An isomer of D-arabinose with distinct structural and functional characteristics.

Uniqueness

2-O-Methyl-D-arabinose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other sugars may not be as effective .

Properties

CAS No.

39951-07-0

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1

InChI Key

ALNDFFUAQIVVPG-HSUXUTPPSA-N

Isomeric SMILES

CO[C@H](C=O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C=O)C(C(CO)O)O

Origin of Product

United States

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